![molecular formula C17H14ClN3O2 B2521229 N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111020-60-0](/img/structure/B2521229.png)
N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Applications
A novel derivative, closely related to the requested compound, demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This research highlights the compound's potential therapeutic efficacy, showing a significant decrease in viral load and increased survival rates in virus-infected mice (Ghosh et al., 2008).
Antimicrobial Properties
Several studies have synthesized and characterized new quinazoline derivatives with potential antimicrobial activities. These compounds were tested against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus, showing promising antibacterial and antifungal properties (Desai, Shihora, & Moradia, 2007). Another study focused on 2,3-disubstituted quinazolinone analogs, which were synthesized and evaluated for their in vitro antibacterial activity, further demonstrating the antimicrobial potential of such compounds (Rajasekaran & Rao, 2015).
Antitumor Activity
Research on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activities, highlighting the potential of these compounds in cancer therapy. The study identified compounds with significantly lower GI50 values compared to the control, indicating their efficacy in inhibiting tumor cell growth (Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
A series of derivatives was synthesized and subjected to molecular docking and biological evaluations, revealing significant antimicrobial and anticancer activities. These findings suggest the utility of N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide derivatives in designing new therapeutic agents (Mehta et al., 2019).
Antihistamine Agents
In a study exploring the antihistamine potential, novel compounds were synthesized and tested for H1-antihistaminic activity, revealing significant protection against histamine-induced bronchospasm in guinea pigs. This research indicates the potential of such compounds as lead molecules for developing new antihistamine drugs with minimal sedation effects (Alagarsamy et al., 2014).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRWWJSYYAYMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
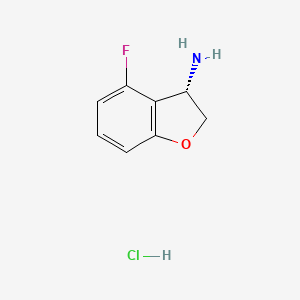
![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
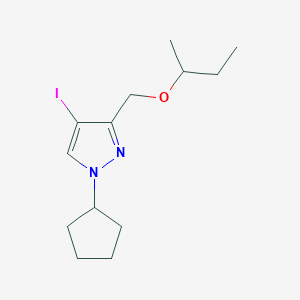
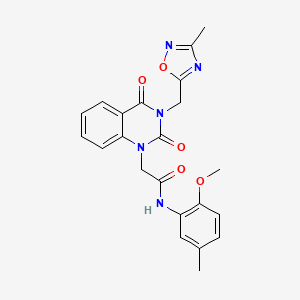
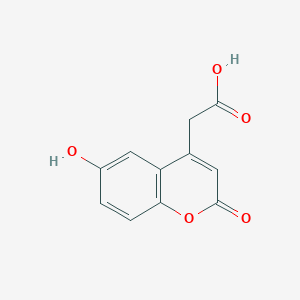
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)
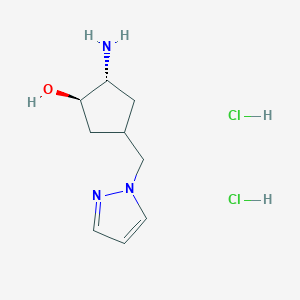
![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)
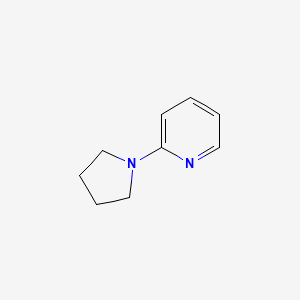
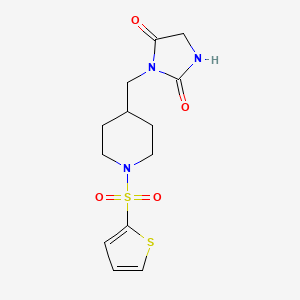
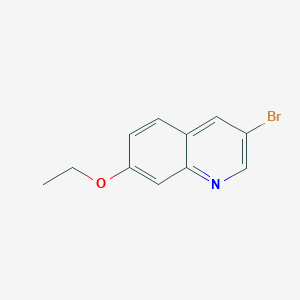
![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)
